Methyl 4-(dimethylamino)benzoate

Photoinitiator Polymer Chemistry Thermal Stability

Choose Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) for reliable, robust process chemistry. Its sharp melting point (100-102°C) and measurable vapor pressure (0.00381 mmHg at 25°C) make it the superior, non-plasticizing co-initiator for UV-curable coatings, inks, and adhesives, outperforming heavier homologs like EHA. In pharmaceutical manufacturing, it provides an economical, scalable route to aditoprim-class antibacterials, offering a distinct cost advantage. For analytical labs, the well-defined crystalline structure ensures precision as a qNMR calibrant and HPLC standard. Do not substitute with lower-melting analogs; homolog variations introduce unacceptable variability in curing kinetics and solubility. Secure your supply of this high-purity intermediate to guarantee batch-to-batch consistency and process reproducibility.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1202-25-1
Cat. No. B075443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(dimethylamino)benzoate
CAS1202-25-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
InChIKeyDBQGARDMYOMOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1): Procurement-Relevant Physical and Chemical Profile


Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) is a para-substituted aminobenzoate ester with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. This white to cream-colored crystalline solid exhibits a melting point of 100–102°C and a boiling point of 280.3°C at 760 mmHg . It serves as a key intermediate and specialty chemical in photoinitiator systems, organic synthesis, and pharmaceutical manufacturing .

Why Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) Cannot Be Directly Substituted by its Closest Analogs


While all p-(dimethylamino)benzoate esters share a common photoactive core, direct substitution with analogs such as the ethyl (EDB, CAS 10287-53-3) or 2-ethylhexyl (Padimate O, CAS 21245-02-3) derivatives is scientifically and procedurally unsound without full revalidation. Differences in the ester alkyl chain length directly influence critical physical properties, including melting point (over 35°C difference between methyl and ethyl esters), solubility, and volatility . These variations translate into quantifiable differences in curing kinetics in photoinitiator systems , phase compatibility in polymer matrices, and distinct regulatory and toxicological profiles . Consequently, substituting the methyl ester for another homolog introduces a new, uncharacterized variable that compromises experimental reproducibility and process robustness.

Quantitative Comparative Evidence for Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) vs. Key Analogs


Significantly Higher Melting Point vs. Ethyl 4-(dimethylamino)benzoate (EDB) for Enhanced Thermal Stability

Methyl 4-(dimethylamino)benzoate exhibits a melting point that is 37–39°C higher than that of its closest commercial analog, ethyl 4-(dimethylamino)benzoate (EDB). This substantial difference in a fundamental physical property directly impacts material handling, storage, and performance in applications requiring thermal stability .

Photoinitiator Polymer Chemistry Thermal Stability

Enhanced Volatility and Vapor Pressure Profile for Rapid Cure Applications

The methyl ester (C1 chain) possesses a higher estimated vapor pressure of 0.00381 mmHg at 25°C compared to its heavier homologs like the ethyl (C2) and 2-ethylhexyl (C8) esters . This property, a direct consequence of its lower molecular weight and weaker intermolecular forces, is a critical factor in applications where the amine co-initiator must volatilize from the final cured film.

Photoinitiator UV Curing Coating Technology

Structural Simplicity as an Advantage in Pharmaceutical Intermediate Synthesis

Methyl 4-(dimethylamino)benzoate serves as a direct and economical precursor for synthesizing complex pharmaceutical agents. Specifically, it is a key starting material in the cost-effective synthesis of aditoprim, an antibacterial agent. Its use in the methylation step yields methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, which is then reduced to the final active compound .

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Differentiation in Physical State and Aqueous Solubility vs. the Free Acid Analog

The target compound is a solid methyl ester with a melting point of 100–102°C, whereas its immediate metabolic and synthetic precursor, 4-(dimethylamino)benzoic acid (CAS 619-84-1), is also a solid but with a significantly higher melting point of 230–235°C . This vast difference reflects the absence of strong hydrogen-bonded carboxylic acid dimers in the ester, which also profoundly influences solubility.

Formulation Science Solubility Chemical Handling

Recommended Application Scenarios for Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1) Based on Differentiated Evidence


Photoinitiator in UV-Curable Thin Films and Coatings

For UV-curable coatings, inks, and adhesives where a non-residual amine co-initiator is required, Methyl 4-(dimethylamino)benzoate is the preferred choice over its heavier homologs. Its measurable vapor pressure (0.00381 mmHg at 25°C) allows it to partially volatilize from the cured film, mitigating issues of tackiness or unwanted plasticization that can occur with non-volatile co-initiators like EHA . Its higher melting point (100-102°C) also provides handling and storage advantages over the ethyl ester (EDB), which melts at a lower temperature (63-65°C) .

Economical Intermediate for Antibacterial Synthesis

In medicinal chemistry and pharmaceutical process development, Methyl 4-(dimethylamino)benzoate is the starting material of choice for synthesizing aditoprim and related antibacterial agents. Its use is documented in a synthetic pathway that is reported to be more economical than traditional methods for producing this class of antibiotics . This cost advantage is a critical factor for scale-up and procurement decisions in pharmaceutical manufacturing.

Analytical Standard for Chromatography and Spectroscopy

Due to its well-defined and distinct physical properties, including a sharp melting point of 100–102°C and characteristic NMR signals [1], this compound is widely employed as a reliable analytical standard. It is used as an internal calibrant in quantitative NMR and as a reference standard for HPLC method development, where its retention time is well-characterized on common reverse-phase columns [2]. Its solid state and high purity grades (>98.0% GC) make it ideal for precise analytical work.

Synthetic Building Block for Heterocyclic and Materials Chemistry

As a versatile para-substituted aromatic ester, Methyl 4-(dimethylamino)benzoate is a robust intermediate for the synthesis of complex heterocyclic systems and functional materials . Its improved solubility in common organic solvents compared to the free acid analog (melting point 230-235°C) makes it the preferred form for carrying out a wide range of chemical transformations, including ester hydrolyses, amide formations, and electrophilic aromatic substitutions.

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